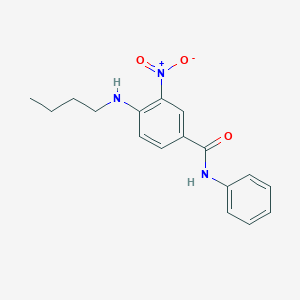![molecular formula C17H18ClN3O4 B4137636 N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide](/img/structure/B4137636.png)
N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide, also known as C646, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. C646 has been shown to inhibit the activity of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF), which is involved in the regulation of gene expression.
Mecanismo De Acción
N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide inhibits the activity of the HAT p300/CBP-associated factor (PCAF), which is involved in the regulation of gene expression. PCAF is known to acetylate histones, which can lead to the activation of oncogenes and the inhibition of tumor suppressor genes. By inhibiting PCAF, N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide can prevent the activation of oncogenes and promote the expression of tumor suppressor genes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and sensitize cancer cells to radiation therapy. N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide is that it is a small molecule inhibitor, which makes it easy to use in lab experiments. It can be easily synthesized and purified, and its activity can be easily measured using various biochemical assays. However, one limitation of N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide is that it is not very selective, meaning that it can inhibit the activity of other HAT enzymes in addition to PCAF. This can lead to off-target effects and limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide. One area of research is to develop more selective inhibitors of PCAF that do not have off-target effects. Another area of research is to investigate the potential use of N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, further studies are needed to investigate the potential use of N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. N-(3-chloro-4-methylphenyl)-4-[(2-methoxyethyl)amino]-3-nitrobenzamide has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(2-methoxyethylamino)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4/c1-11-3-5-13(10-14(11)18)20-17(22)12-4-6-15(19-7-8-25-2)16(9-12)21(23)24/h3-6,9-10,19H,7-8H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOKMDLWKYBTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)NCCOC)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-(2-methoxyethylamino)-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-chlorophenyl)-N'-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]urea](/img/structure/B4137564.png)

![4-(4-chlorophenyl)-2-[5-(4-ethyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B4137588.png)
![N-(2-{2-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]hydrazino}-2-oxoethyl)acetamide](/img/structure/B4137596.png)

![2-{[2-(benzyloxy)-3-methoxybenzyl]amino}ethanol hydrochloride](/img/structure/B4137608.png)
![4-[1-acetyl-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B4137611.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4137618.png)
![N~2~-(2-fluorobenzyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4137624.png)
![ethyl 6-cyano-2-[(phenoxyacetyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4137634.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-N'-[(1-phenylcyclopentyl)methyl]ethanediamide](/img/structure/B4137649.png)
![2-({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)amino]-2-oxoethyl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B4137651.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4137659.png)